molecular formula C10H14ClFN2 B12123496 [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine

Cat. No.: B12123496
M. Wt: 216.68 g/mol
InChI Key: SVVYLOYYSIUYKJ-UHFFFAOYSA-N
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Description

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine is a secondary amine featuring a dimethylamino group attached to an ethyl backbone, which is further substituted with a 2-chloro-6-fluorophenyl aromatic ring. The presence of halogens (chloro and fluoro) at the ortho and meta positions of the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C10H14ClFN2

Molecular Weight

216.68 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H14ClFN2/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,6,13H2,1-2H3

InChI Key

SVVYLOYYSIUYKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=C(C=CC=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chloro and fluoro substituents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated amines.

    Substitution: Nitro or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemical research, [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms. Researchers have utilized it to develop novel compounds with enhanced pharmacological properties .

Biology

The compound is employed in biological studies to investigate its interactions with biomolecules. It acts as a probe to study enzyme activities and protein-ligand interactions. For instance, studies have shown that modifications to the compound can lead to improved binding affinities to specific receptors, which is vital for understanding drug-receptor dynamics .

Medicine

In medicinal chemistry, [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine is being investigated for its therapeutic potential. Its structure suggests possible interactions with opioid receptors and dopamine receptors, making it a candidate for developing new analgesics or treatments for mood disorders. Recent studies have highlighted its potential in creating safer pain management therapies with reduced abuse liability .

Industrial Applications

While specific industrial applications are less documented, the compound's unique properties suggest potential uses in developing new materials or as an intermediate in synthesizing other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable in material science and industrial chemistry .

Case Studies

Study Focus Findings
Study on receptor binding (2021)Investigated the interaction of modified analogs with mu-opioid and dopamine D3 receptorsIdentified promising candidates for pain management therapies with lower abuse potential
Synthesis of antidepressant molecules (2024)Explored metal-catalyzed reactions for synthesizing antidepressantsHighlighted the role of similar compounds in developing effective antidepressants
Biological activity evaluation (2023)Assessed the effects of modified compounds on GABA receptorsFound that certain modifications enhance procognitive and anti-depressive activities

Mechanism of Action

The mechanism of action of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain receptors or enzymes. The amino group allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in the substituents on the phenyl ring or the alkylamine chain. Key examples from the evidence include:

Table 1: Structural Analogues and Their Properties
Compound Name Substituents on Phenyl Ring CAS Number Purity (%) Key Features
[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine 2-Cl, 6-F Not provided N/A Di-halogenated (ortho and meta positions); potential steric hindrance
[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine 4-Br 951917-39-8 98 Mono-halogenated (para); higher purity achievable
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine 4-CF₃ 914635-97-5 N/A Electron-withdrawing CF₃ group; enhanced lipophilicity
{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine 4-SCH₃ 1152586-63-4 N/A Sulfur-containing substituent; polarizable S atom

Electronic and Steric Considerations

  • Halogen vs. In contrast, the trifluoromethyl group (CF₃) in 914635-97-5 is strongly electron-withdrawing, increasing metabolic stability but reducing solubility .
  • Positional Isomerism : The para-bromo derivative (951917-39-8) lacks the steric constraints of the ortho-chloro group in the target compound, possibly improving synthetic accessibility .

Pharmacological and Material Implications

  • Bioactivity : Sulfur-containing analogs (e.g., 1152586-63-4) may exhibit distinct pharmacokinetic profiles due to sulfur’s polarizability, whereas CF₃-substituted derivatives are often explored for CNS-targeting drugs .
  • Material Science: The di-halogenated structure of the target compound could enhance crystallinity or thermal stability compared to mono-substituted analogs, though direct data are lacking in the evidence.

Biological Activity

[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including a chloro and a fluoro substituent on the phenyl ring, which significantly influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine is pivotal in determining its interactions with biological targets. The presence of the amino group allows for hydrogen bonding, while the chloro and fluoro groups enhance its binding affinity to specific receptors.

Property Details
Molecular Formula C10_{10}H13_{13}ClF1_{1}N1_{1}
Molecular Weight 201.67 g/mol
Solubility Soluble in organic solvents; limited solubility in water
pKa Approximately 9.0 (basic nature due to amino group)

The mechanism of action of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine involves its binding to specific receptors and enzymes, modulating their activities. The electronic properties conferred by the chloro and fluoro substituents enhance the compound's interaction with biological targets, leading to various physiological effects such as modulation of signaling pathways and metabolic processes.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antiproliferative Effects : Studies indicate that [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine can inhibit cell proliferation in various cancer cell lines. For instance, it has shown higher antiproliferative activity compared to standard reference drugs in certain assays .
  • Enzyme Interaction : The compound has been used as a probe to study enzyme activities, particularly in relation to receptor-ligand interactions. Its ability to bind effectively to target enzymes suggests potential applications in drug development.
  • Toxicological Profile : Preliminary toxicity assessments indicate that the compound's aquatic toxicity can be modeled using quantitative structure-activity relationship (QSAR) approaches, which help predict its environmental impact based on chemical structure .

Case Studies

Several studies have highlighted the biological activity of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine:

  • Anticancer Activity : In a study involving various cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, indicating potent antiproliferative effects. The study utilized three cancer lines: L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) .
  • Receptor Binding Studies : Research focused on the binding affinity of [2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine to epidermal growth factor receptors (EGFR). The results indicated a strong interaction leading to inhibition of downstream signaling pathways associated with tumor growth .
  • Toxicity Assessment : A comprehensive review of aquatic toxicity data revealed that this compound's LC50 values align with predictions made through QSAR modeling, confirming its potential environmental risks when released into aquatic systems .

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